N-(4-bromo-2-butenyl)phthalimide
Overview
Description
N-(4-bromo-2-butenyl)phthalimide , also known by its synonyms such as 1-Phthalimido-4-bromobutane and 2-(4-Bromobutyl)-2,3-dihydro-1H-isoindole-1,3-dione , is a chemical compound with the empirical formula C12H12BrNO2 . It falls under the category of cross-linking reagents and linkers . The compound is characterized by its white to off-white crystalline solid form and has a melting point of approximately 76-80°C .
Synthesis Analysis
The synthesis of This compound involves the reaction of phthalimide with 4-bromobutyl bromide . The bromination of the butyl group results in the formation of the desired compound. This synthetic route is commonly employed to obtain this compound for various applications .
Molecular Structure Analysis
The molecular structure of This compound consists of a phthalimide core with a 4-bromobutyl substituent attached to one of the nitrogen atoms. The bromobutyl group provides reactivity and functionalization potential .
Chemical Reactions Analysis
- Biological Applications : This compound is used to synthesize N4, N9-disubstituted 4,9-diaminoacridine derivatives . These derivatives may have biological relevance .
Physical and Chemical Properties Analysis
Properties
CAS No. |
42561-71-7 |
---|---|
Molecular Formula |
C12H10BrNO2 |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
2-(4-bromobut-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2 |
InChI Key |
SEQICEWHVVSOCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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